(3-Aminobenzoyl)urea
Description
Overview of Substituted Urea (B33335) Scaffolds in Organic and Medicinal Chemistry
Substituted ureas are a class of organic compounds characterized by a central urea core with various substituent groups attached to its nitrogen atoms. This structural motif is of paramount importance in organic and medicinal chemistry due to its versatile synthetic accessibility and its capacity for forming stable hydrogen bonds with biological targets. nih.gov The urea functional group can act as both a hydrogen bond donor and acceptor, a property that is fundamental to its role in molecular recognition and the modulation of biological activity. nih.gov
The introduction of different substituents onto the urea scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For instance, the nature of the moieties on the urea nitrogens can influence the molecule's ability to self-associate, thereby affecting its solubility in various solvents. nih.gov This adaptability makes substituted ureas a "privileged scaffold" in drug design, enabling chemists to create extensive libraries of compounds for screening against various therapeutic targets. frontiersin.org
In medicinal chemistry, substituted ureas are integral components of numerous approved drugs and investigational agents. nih.gov Their applications span a wide therapeutic spectrum, including anticancer, antiviral, and antidiabetic agents. The ability of the urea moiety to engage in specific hydrogen bonding interactions with protein active sites is a key factor in the potency and selectivity of these drugs. nih.gov
Historical Context of (3-Aminobenzoyl)urea and Related Benzoylurea (B1208200) Compounds
The history of benzoylurea compounds is notably rooted in the field of agrochemicals. The insecticidal properties of benzoylureas were discovered serendipitously, leading to the commercialization of the first compound in this class, diflubenzuron, in 1975. wikipedia.org These compounds act as insect growth regulators by inhibiting chitin (B13524) synthesis, a process vital for the formation of the insect exoskeleton. wikipedia.orgbionity.com This discovery spurred the synthesis of thousands of benzoylurea derivatives for agricultural applications. researchgate.net
While the initial focus was on crop protection, the structural and functional versatility of the benzoylurea scaffold eventually led to its exploration in other scientific domains. The core structure, N-benzoyl-N'-phenylurea, provided a template for further chemical modification, including the introduction of various functional groups at different positions on the aromatic rings. wikipedia.org The development of this compound and related aminobenzoylurea derivatives represents a more recent chapter in the evolution of this compound class, driven by the search for novel pharmacophores in drug discovery and unique building blocks in materials science. The specific synthesis and detailed investigation of this compound itself are part of this ongoing expansion of the chemical space occupied by benzoylurea derivatives.
Significance of the this compound Moiety in Drug Discovery and Materials Science
The this compound moiety, which combines a benzoylurea core with an amino group at the meta-position of the phenyl ring, holds considerable significance in both drug discovery and materials science due to its unique structural features.
In drug discovery , the amino group provides a key site for further chemical modification, allowing for the synthesis of a diverse range of derivatives. This is particularly valuable in the development of targeted therapies. For example, the urea moiety is a well-established pharmacophore in kinase inhibitors, where it forms crucial hydrogen bonds within the ATP-binding site of the enzyme. frontiersin.orgmdpi.com The presence of the reactive amino group on the this compound scaffold allows for the attachment of various other pharmacophoric fragments, potentially leading to the discovery of novel inhibitors for a range of protein targets. The ability to systematically modify the structure is a cornerstone of modern medicinal chemistry, and this compound offers a versatile platform for such endeavors. frontiersin.orgnih.gov
In the realm of materials science , the functional groups of this compound—the urea and the amino group—are capable of participating in hydrogen bonding and polymerization reactions. This makes it a promising monomer or building block for the synthesis of novel polymers and supramolecular assemblies. The ability of urea derivatives to form well-ordered hydrogen-bonded networks is a key principle in crystal engineering and the design of functional materials. mdpi.com The introduction of an amino group provides an additional site for creating complex, functional architectures. These materials could have potential applications in areas such as specialty polymers, organic electronics, and the development of new materials with tailored properties.
Detailed Research Findings on this compound
The following tables provide a summary of key data and research findings related to this compound and its parent class of compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H9N3O2 | uni.lu |
| Monoisotopic Mass | 179.06947 Da | uni.lu |
| Predicted XlogP | -0.4 | uni.lu |
| CAS Number | 218935-75-2 | americanelements.com |
Table 2: Selected Research Applications of Substituted Ureas
| Application Area | Key Findings | Relevant Compounds |
| Anticancer Agents | Urea-based kinase inhibitors are effective in treating various cancers by targeting key signaling pathways. frontiersin.orgmdpi.com | Sorafenib, Lenvatinib nih.govfrontiersin.org |
| Antidepressant Agents | Certain N-nitrophenyl-N'-(alkyl/aryl)urea derivatives have shown significant antidepressant properties in preclinical studies. nih.gov | N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea nih.gov |
| Antitrypanosomal Agents | Urea analogues of thiazole (B1198619) derivatives have demonstrated high potency against Trypanosoma brucei rhodesiense in vitro. nih.gov | 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole nih.gov |
| Insecticides | Benzoylureas disrupt the molting process in insects by inhibiting chitin synthesis. wikipedia.orgbionity.com | Diflubenzuron, Lufenuron wikipedia.orgbionity.com |
| Diuretics | Small molecule inhibitors of urea transporters (UTs) show potential as diuretics without causing electrolyte imbalance. nih.gov | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-carbamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,9H2,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFKRZADODCCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Aminobenzoyl Urea and Its Derivatives
Chemo- and Regioselective Synthesis of (3-Aminobenzoyl)urea Analogues
One-Pot Synthetic Procedures for Urea (B33335) Derivatives
One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced reaction times, and minimized waste generation. Several strategies have been developed for the synthesis of N-acylureas and related urea derivatives in a single reaction vessel. These methods often leverage reactive intermediates or carefully controlled reaction sequences.
One approach involves the direct amidation of carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) under microwave irradiation, leading to the formation of N-acylureas with good yields in a short timeframe scientific.net. Another versatile method utilizes N-acylbenzotriazoles, which can undergo Curtius rearrangement to yield various urea derivatives, including symmetrical and asymmetrical ureas, as well as carbamates and thiocarbamates rsc.orgorganic-chemistry.orgthieme-connect.com. This transformation can be achieved under mild, metal-free conditions organic-chemistry.org. Furthermore, N-acylureas can be synthesized from N-acylbenzotriazoles through reaction with diphenylphosphoryl azide (B81097) (DPPA) thieme-connect.com.
The chemoselective amidation of N-Boc arylamides presents another pathway, where the choice of base dictates the formation of either N-aroylureas or imides nsf.gov. For instance, using potassium tert-butoxide (KOtBu) can promote the amidation of the Boc group to yield N-aroylureas, while lithium hydroxide (B78521) (LiOH) can lead to imide formation nsf.gov. Aryl carbodiimides reacting with carboxylic acids under mild conditions (below 120°C) also provide a route to aryl N-acylureas with high selectivity and yield, with potential for further transformations upon thermolysis google.com.
While direct one-pot syntheses specifically targeting this compound are not extensively detailed in the provided literature, the general methodologies for N-acylurea formation are highly relevant. For example, the synthesis of related compounds like 3-(haloacetamido)-benzoylureas involves the formation of 3-aminobenzoylurea as a key intermediate, which is then further functionalized ingentaconnect.com.
Table 1: Examples of One-Pot Urea Synthesis Strategies
| Reaction Strategy/Intermediate | Key Reagents/Conditions | Product Class | Yield/Notes | Citation |
| Amidation of Carboxylic Acids | Carboxylic acids, Dicyclohexylcarbodiimide (DCC), Microwave irradiation | N-acylureas | Good yields, short reaction times | scientific.net |
| From N-acylbenzotriazoles | N-acylbenzotriazoles, Amines | Symmetrical/Asymmetrical Ureas, Carbamates | High yield, facile, metal-free | rsc.orgorganic-chemistry.org |
| From N-acylbenzotriazoles | N-acylbenzotriazoles, Diphenylphosphoryl azide (DPPA), Amines | Ureas, Acylureas, Carbamates, Thiocarbamates | Good yields | thieme-connect.com |
| From N-acylbenzotriazoles | N-acylbenzotriazoles, Trimethylsilyl azide (TMSN₃)/Triethylamine (Et₃N), Amines | Ureas, Acylureas, Carbamates, Thiocarbamates | Good yields | organic-chemistry.org |
| From N-Boc Arylamides | N-R-N-Boc arylamides, Base (e.g., KOtBu) | N-aroylureas | Good to excellent yields | nsf.gov |
| From Aryl Carbodiimides | Aryl carbodiimide, Carboxylic acid (temperature < 120°C) | Aryl N-acylureas | High selectivity and yield | google.com |
| Four-component reaction | Aminonitrones, Isocyanide dibromides | N-acylureas | Not specified | reading.ac.uk |
Stereoselective and Enantioselective Approaches to Urea Derivatives
The development of stereoselective and enantioselective synthetic methods is crucial for accessing chiral molecules with specific biological activities. While direct enantioselective synthesis of this compound itself may not be widely reported, strategies for creating chiral urea derivatives are well-established and applicable to related structures.
One significant area of research involves the generation and capture of N-acyliminium ions. For instance, Lewis acid-promoted cleavage of α-hydroxy-N-acylcarbamides derived from barbituric acids, followed by nucleophilic capture, yields C6-substituted 5,6-dihydrouracils with excellent stereoselectivity, often achieving diastereomeric ratios (dr) greater than 95:5 acs.orgacs.org. These reactions proceed via the direct generation of N-acyliminium ions from the barbiturate (B1230296) scaffold.
In the context of peptide synthesis, N-acylureas can arise as byproducts when using coupling agents like DCC. Interestingly, the N-acylurea formed in such reactions has been observed to preserve its chiral integrity, even when the simultaneously formed peptides undergo significant racemization nih.gov. This suggests that the N-acylurea moiety itself can be formed or exist in a stereochemically defined manner.
Furthermore, the design of steroidal ureas has been explored for their application as enantioselective receptors. These compounds have demonstrated the ability to selectively bind to N-acetyl α-amino carboxylates, exhibiting l/d selectivities that peak at 5:1, as determined by mass spectrometry-based extraction methods capes.gov.br. This highlights the potential for urea scaffolds to be incorporated into chiral recognition systems.
The synthesis of N-acyl imines, which are reactive intermediates, can also be achieved through various routes, including those starting from aldehydes and amides. These imines are valuable precursors for stereoselective transformations involving nucleophilic additions wiley-vch.de.
Table 2: Stereoselective and Enantioselective Approaches for Urea Derivatives
| Strategy/Methodology | Precursors/Substrates | Key Reagents/Catalysts | Product Type | Stereoselectivity/Notes | Citation |
| N-Acyliminium Ion Generation | Barbituric acids | Lewis acid, Sm(II)-mediated electron transfer, Nucleophiles | C6-substituted 5,6-dihydrouracils | Excellent stereoselectivity (dr up to >95:5) | acs.orgacs.org |
| Chiral Receptor Design | Steroidal ureas (as receptors) | Not applicable (receptor function) | N-acetyl α-amino carboxylates (bound) | l/d selectivities peaking at 5:1 | capes.gov.br |
| Chirality Preservation in Synthesis | N-acylureas formed during DCC-mediated peptide synthesis | Dicyclohexylcarbodiimide (DCC) | N-acylureas | Preserves chiral integrity of the N-acylurea moiety | nih.gov |
| N-Acyl Imine Formation | Aldehydes, Amides | Various reagents (e.g., sulfinic acids, silylating agents) | N-acyl imines (reactive intermediates) | Intermediates for stereoselective transformations | wiley-vch.de |
Chemical Reactivity and Transformation Studies of 3 Aminobenzoyl Urea Derivatives
Reactivity Profiles of the Urea (B33335) Functionality
The urea functional group (-NH-CO-NH-) is known for its ability to participate in various reactions due to the presence of polar carbonyl and amine groups, enabling hydrogen bonding and nucleophilic/electrophilic interactions.
Nucleophilic and Electrophilic Transformations of the Urea Backbone
The carbonyl carbon of the urea group is electrophilic and can be attacked by strong nucleophiles. However, the electron-donating nature of the adjacent nitrogen atoms, through resonance, reduces this electrophilicity compared to, for instance, an ester carbonyl. Conversely, the nitrogen atoms themselves possess lone pairs and can act as nucleophiles. Protonation of urea typically occurs at the oxygen atom, forming uronium salts, which can alter its reactivity wikipedia.org. Electrophilic attack on the nitrogen atoms is also possible, leading to N-substituted ureas. While direct transformations of the urea backbone of (3-Aminobenzoyl)urea itself are less commonly detailed in general literature compared to its derivatives, the fundamental reactivity of the urea moiety suggests potential for reactions such as alkylation or acylation at the nitrogen atoms under appropriate conditions, though these might compete with reactions at the more reactive aromatic amine.
Transamidation Reactions for Substituted Ureas
Transamidation reactions involve the exchange of amine or acyl groups within an amide or urea structure. Urea is generally more susceptible to transamidation than simple amides wikipedia.org. These reactions can be catalyzed by Lewis acids or organometallic catalysts and are employed to synthesize various N-substituted ureas wikipedia.orgrsc.orgnih.gov. For example, phenylurea can be produced from anilinium chloride and urea via a transamidation-like process wikipedia.org. The presence of CO2 and water can also facilitate transamidation of urea with amines without additional catalysts, with the acidity generated from CO2 and water playing a key role figshare.comacs.org. This suggests that the urea moiety in this compound could potentially undergo transamidation with other amines, or its amine groups could be exchanged under specific catalytic conditions.
Reactions Involving the Amino and Benzoyl Moieties
The molecule contains a primary aromatic amine group and a benzoyl moiety, both of which are sites for significant chemical modification.
Amination and Acylation Reactions at the Amine Group
The primary aromatic amine group (-NH2) on the phenyl ring of this compound is highly reactive. It readily undergoes acylation reactions with acyl chlorides, anhydrides, or esters to form amides sundarbanmahavidyalaya.insemanticscholar.orgjove.com. This acylation is a common method for protecting the amine group or for synthesizing amide derivatives. For instance, benzoyl chloride can react with primary and secondary amines to form amides via a base-catalyzed Schotten–Baumann reaction acs.orgchromatographyonline.comresearchgate.net. Acylation of aromatic amines can also influence their reactivity in electrophilic aromatic substitution reactions; for example, acylating aniline (B41778) before bromination can lead to monobromination instead of tribromination jove.com. Amination, in the sense of adding an amino group, is not a direct reaction of the existing amine, but the amine can be functionalized by forming new bonds, such as in the synthesis of diazonium salts from primary aromatic amines, which are crucial intermediates for azo dye synthesis and other transformations sundarbanmahavidyalaya.in.
Modifications and Derivatization of the Benzoyl Group
The benzoyl group (C6H4-CO-) itself can undergo modifications. The aromatic ring is susceptible to electrophilic aromatic substitution reactions, though the presence of the amino group and the amide linkage will influence the regioselectivity and reactivity. The carbonyl group of the benzoyl moiety is part of an amide linkage, which is generally less reactive towards nucleophiles than ketones or esters. However, derivatization of the benzoyl group can also involve reactions at the carbonyl or the aromatic ring. For example, benzoyl chloride is used to derivatize hydroxyl, amine, and thiol groups by introducing a phenyl group, often for analytical purposes acs.orgchromatographyonline.comresearchgate.netlibretexts.org. While direct modification of the benzoyl carbonyl in this compound might be challenging due to its amide nature, the aromatic ring can be functionalized.
Cyclization and Heterocycle Formation via this compound Derivatives
The strategic placement of the amine and carbonyl/urea functionalities within this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. Intramolecular cyclization reactions can occur if suitable reactive sites are introduced or if the molecule is reacted with bifunctional reagents. For instance, compounds containing both amine and carbonyl functionalities are often utilized in the synthesis of nitrogen-containing heterocycles like quinazolines organic-chemistry.org. While specific literature detailing the direct cyclization of this compound to form heterocycles is not immediately apparent from the provided search results, the general reactivity patterns of its functional groups suggest potential pathways. For example, reactions involving the aromatic amine and a suitably positioned carbonyl or activated methylene (B1212753) group can lead to ring formation. Urea derivatives themselves are known to participate in cyclization reactions, forming various heterocyclic systems mdpi.comresearchgate.netrsc.org.
Synthesis of Fused Heterocyclic Systems
Compounds containing both amine and carbonyl functionalities, such as this compound, are often utilized as precursors in the synthesis of fused heterocyclic ring systems. The amino group can act as a nucleophile, while the carbonyl group can undergo nucleophilic attack or participate in condensation reactions. This dual reactivity allows for the construction of complex polycyclic molecules. For instance, reactions involving bifunctional reagents can lead to the formation of new rings fused to the existing benzoylurea (B1208200) framework researchgate.netcore.ac.ukmdpi.com. Studies on related amino-substituted heterocycles demonstrate their utility in building intricate fused systems through cyclocondensation and other cyclization strategies researchgate.netmdpi.comresearchgate.net.
Formation of Triazole, Pyrimidinone, and Other Nitrogen-Containing Rings
The amine and amide functionalities of this compound are amenable to reactions that form various nitrogen-containing heterocycles. For example, the amino group can react with reagents like isocyanates or isothiocyanates, or participate in cyclization reactions with compounds containing suitable electrophilic centers to yield rings such as triazoles or pyrimidinones (B12756618) nih.govresearchgate.netnih.gov. The urea moiety itself can be incorporated into ring systems, or its nitrogen atoms can participate in cyclization processes. Research has shown that compounds with similar structural elements can be transformed into diverse heterocyclic scaffolds, including triazole and pyrimidinone derivatives, through reactions with appropriate reagents like cyanamide, urea, or carbon disulfide researchgate.netbeilstein-journals.org.
Rearrangement Reactions in the Synthesis of Urea Derivatives
Rearrangement reactions are critical in organic synthesis for converting one functional group into another, often via isocyanate intermediates, which are key precursors to urea derivatives. The synthesis of urea derivatives can be achieved through several named rearrangement reactions, including the Hofmann, Curtius, and Aza-Lossen rearrangements.
Hofmann and Curtius Rearrangement Pathways
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then react with nucleophiles to form amines, carbamates, or urea derivatives wikipedia.orgnih.gov. This reaction is highly versatile, allowing for the introduction of various functional groups depending on the nucleophile used. It has been employed in the synthesis of urea derivatives from N-acylbenzotriazoles thieme.dethieme-connect.com.
The Hofmann rearrangement typically involves the conversion of primary amides into isocyanates, which subsequently react with ammonia (B1221849) or amines to yield urea derivatives organic-chemistry.orgorganic-chemistry.org. This transformation can be mediated by hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)2), providing a direct route to N-substituted ureas from primary amides organic-chemistry.orgresearchgate.netmdpi.com.
Aza-Lossen Rearrangement Applications
The Aza-Lossen rearrangement is a method for converting activated hydroxamic acids into isocyanates, which can then be trapped by nucleophiles to form urea derivatives or other nitrogen-containing compounds organic-chemistry.orgresearchgate.netorganic-chemistry.org. This rearrangement offers a pathway to synthesize complex hydrazine (B178648) derivatives and can be performed under mild and safe conditions, avoiding side reactions often associated with isocyanate intermediates organic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.org. Similar to the Hofmann and Curtius rearrangements, the Aza-Lossen rearrangement generates an isocyanate intermediate that readily reacts with amines to form ureas nih.gov.
Advanced Applications in Organic Synthesis
Building Block Utility for Complex Molecular Architectures
The inherent reactivity of (3-Aminobenzoyl)urea makes it a strategic starting material for the synthesis of elaborate and functionally diverse molecules. Its bifunctional nature allows for sequential or one-pot reactions to build complex scaffolds, which are of significant interest in medicinal chemistry and materials science.
Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroaromatic Compounds
While direct applications of this compound in the construction of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, the related class of benzoylphenylureas has been investigated in the context of forming polycyclic aromatic compounds. A streamlined manufacturing process for benzoylphenylureas highlights their role as key intermediates in the synthesis of such complex aromatic systems. This suggests the potential for appropriately substituted aminobenzoylurea derivatives to participate in cyclization reactions, leading to the formation of fused aromatic ring systems. The amino group on the phenyl ring of this compound could, for instance, be transformed into a leaving group or a reactive site to facilitate intramolecular cyclizations, thereby constructing new aromatic or heteroaromatic rings.
Furthermore, palladium-catalyzed intramolecular oxidative C-H bond functionalization of N-arylthioureas provides an efficient route to 2-aminobenzothiazoles. This methodology, which involves the formation of a C-S bond and a new heterocyclic ring, demonstrates the potential for urea (B33335) and thiourea (B124793) derivatives to serve as precursors for heteroaromatic systems. organic-chemistry.org The presence of the amino group in this compound offers a handle for the introduction of a thiourea functionality, which could then undergo similar cyclization reactions.
Synthesis of Peptidomimetics and Conjugates
The structural features of this compound make it an intriguing candidate for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. The urea backbone can act as a rigid scaffold to orient amino acid side chains in a specific spatial arrangement, thereby mimicking the secondary structures of peptides, such as β-turns. Although direct incorporation of this compound into peptidomimetics is not widely reported, the use of aminobenzoyl moieties is a known strategy in this field. For instance, benzodiazepine scaffolds, which can be derived from aminobenzoic acids, are recognized as "privileged structures" capable of mimicking reverse-turn motifs in peptides.
In the realm of bioconjugation, the aminobenzoyl group is a key component of widely used linkers. For example, para-aminobenzyl carbamate (PABC) is a self-immolative linker frequently employed in antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). organic-chemistry.orgsemnan.ac.irmostwiedzy.pl Upon enzymatic cleavage of a linked peptide, the PABC linker undergoes a 1,6-elimination reaction to release the active drug. The this compound molecule, with its amino group, provides a potential attachment point for creating similar linker systems for conjugating peptides to other molecules of interest.
Role in Heterocyclic Compound Synthesis and Functionalization
Urea derivatives are valuable precursors in the synthesis of a wide variety of heterocyclic compounds. The reactivity of the urea functional group, combined with the other functionalities present in the molecule, allows for its participation in various cyclization and multicomponent reactions.
This compound, possessing both nucleophilic amino and urea groups, is well-suited for participation in multicomponent reactions (MCRs) to generate diverse heterocyclic scaffolds. MCRs are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. For example, 2-aminobenzothiazole, a related amino-heterocycle, is a versatile building block in MCRs for the synthesis of various fused heterocyclic systems, such as benzothiazolo[2,3-b]quinazolines. nih.govzendy.io The amino group of this compound can similarly act as a nucleophile in reactions with aldehydes, ketones, and other electrophiles to initiate cascades leading to the formation of complex heterocyclic frameworks.
Furthermore, the amino group provides a site for the functionalization of pre-formed heterocyclic rings. Direct C-H functionalization of nitrogen heterocycles is a powerful strategy for introducing substituents, and various catalytic methods have been developed for this purpose. tandfonline.comnih.govnih.gov The amino group of this compound can be used to attach this entire moiety to a heterocyclic core, thereby introducing both the benzoylurea (B1208200) functionality and a potential site for further diversification.
Catalytic Applications and Organocatalysis with Urea-Based Structures
Urea and thiourea derivatives have emerged as a significant class of organocatalysts, capable of activating substrates through hydrogen bonding. These catalysts are particularly effective in promoting a variety of asymmetric reactions. The two N-H protons of the urea moiety can form a bidentate hydrogen bond with an electrophile, enhancing its reactivity towards a nucleophile.
While specific catalytic applications of this compound are not yet widely explored, the broader class of benzoylurea derivatives has shown promise in organocatalysis. The electronic properties of the benzoyl group can influence the acidity of the urea N-H protons, thereby modulating the catalytic activity. Chiral urea derivatives are effective catalysts for a range of asymmetric reactions, including Mannich reactions and Friedel-Crafts alkylations. The development of chiral catalysts based on the this compound scaffold, potentially by introducing a chiral center in the vicinity of the urea group, could lead to new and efficient asymmetric transformations.
The mechanism of urea-based organocatalysis often involves the formation of a well-defined complex between the catalyst and the substrate, where the urea moiety activates the electrophile and a basic site on the catalyst or a co-catalyst activates the nucleophile. Computational studies have been instrumental in elucidating these mechanisms and in the rational design of new catalysts.
Materials Science Applications of Urea Derivatives
The ability of the urea group to form strong, directional hydrogen bonds makes urea derivatives excellent building blocks for supramolecular chemistry and materials science. These hydrogen bonds can direct the self-assembly of molecules into well-ordered, one-, two-, or three-dimensional structures.
Poly(urethane-urea)s (PUUs) are a class of segmented block copolymers known for their excellent mechanical properties, including high tensile strength and elasticity. These properties arise from the microphase separation of soft polyether or polyester segments and hard segments formed by the aggregation of urethane and urea linkages through extensive hydrogen bonding. This compound, with its two reactive amine groups (one primary aromatic amine and one within the urea), could potentially be used as a chain extender or a monomer in the synthesis of novel PUUs. The incorporation of the rigid benzoyl group into the hard segments could further enhance the mechanical properties and thermal stability of the resulting polymers. semnan.ac.irnih.govresearchgate.net
Amino acid-based poly(ester urea)s (PEUs) are another class of biodegradable polymers with tunable properties that have found applications in the biomedical field. nih.gov These polymers are synthesized from amino acids, diols, and a phosgene equivalent. The aminobenzoyl moiety of this compound could be incorporated into such polymers, potentially imparting unique properties due to the aromatic ring and the additional hydrogen bonding sites.
The following table provides a summary of the potential applications of this compound and its derivatives in organic synthesis and materials science.
| Application Area | Specific Role of this compound or Related Derivatives | Potential Outcome |
| Complex Molecular Architectures | Building block for polycyclic and heteroaromatic compounds. | Synthesis of novel fused aromatic and heteroaromatic systems. |
| Scaffold for peptidomimetics and linker for bioconjugates. | Development of new therapeutic agents and bioconjugation strategies. | |
| Heterocyclic Synthesis | Precursor in multicomponent reactions. | Rapid access to diverse and complex heterocyclic libraries. |
| Moiety for the functionalization of heterocycles. | Introduction of new functionalities and properties to heterocyclic cores. | |
| Catalysis | Potential scaffold for chiral organocatalysts. | Development of new asymmetric transformations. |
| Materials Science | Monomer or chain extender for poly(urethane-urea)s. | Creation of high-performance elastomers with enhanced thermal and mechanical properties. |
| Component for poly(ester urea)s and other polymers. | Synthesis of novel biodegradable and functional materials. |
Structure Activity Relationship Sar and Computational Investigations in Medicinal Chemistry
Theoretical Frameworks and Methodologies for SAR and QSAR Studies
The systematic study of how chemical structure dictates biological activity is formalized through SAR and Quantitative Structure-Activity Relationship (QSAR) analyses. These approaches are essential for transforming a biologically active compound into a viable drug candidate.
Quantitative Structure-Activity Relationship (QSAR) studies build upon SAR by establishing a mathematical relationship between the chemical structure and biological activity. This is achieved through the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as follows:
Topological descriptors: These are derived from the 2D representation of a molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall molecular connectivity indices.
Geometrical descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Physicochemical descriptors: These relate to properties like lipophilicity (logP) and polarizability.
In the context of urea (B33335) derivatives, QSAR models have been developed to predict activities such as enzyme inhibition. These models often reveal that properties like lipophilicity are key drivers for improved biological activity.
| Descriptor Type | Example | Information Encoded |
| Topological | Wiener Index | Branching and size of the molecule |
| Geometrical | Molecular Surface Area | The accessible surface of the molecule |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting capabilities |
| Physicochemical | LogP | Lipophilicity/hydrophilicity balance |
Advanced Computational Chemistry Techniques in SAR Analysis
Modern computational chemistry offers a suite of sophisticated techniques to probe the molecular properties of compounds like (3-Aminobenzoyl)urea in great detail. These methods provide a theoretical framework for understanding experimental observations and for predicting the behavior of novel molecules.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for calculating properties that are dependent on the electron distribution, such as molecular orbital energies, electrostatic potential, and chemical reactivity descriptors. DFT studies on substituted urea-based receptors have been used to examine the effects of substituents on their binding affinities for anions. Such calculations can predict the most likely sites for intermolecular interactions, such as hydrogen bonding, which is a critical feature of how urea-containing molecules interact with biological targets. The calculated HOMO and LUMO energies can also provide insights into the molecule's stability and reactivity.
Molecules are not static entities but are in constant motion, adopting a variety of conformations. Molecular Dynamics (MD) simulations are a powerful computational tool that models the movement of atoms and molecules over time. By simulating a compound like this compound in a biologically relevant environment, such as in aqueous solution, MD can reveal its preferred conformations, flexibility, and interactions with surrounding solvent molecules. There has been extensive debate on whether urea acts as a "structure-breaker" or "structure-maker" in water, and MD simulations have been instrumental in studying these effects at a molecular level. Understanding the conformational landscape of a molecule is crucial, as only specific conformations may be able to bind effectively to a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand binding. For urea derivatives, docking studies have been employed to elucidate their binding modes within the active sites of various enzymes. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. For example, the urea moiety itself is often predicted to form hydrogen bonds with acidic or polar residues in the active site. The results of docking studies are often expressed as a scoring function, which estimates the binding affinity.
| Computational Technique | Primary Application for this compound | Key Insights |
| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity | Electron distribution, sites for hydrogen bonding, chemical stability |
| Molecular Dynamics (MD) | Simulation of molecular motion and conformational preferences | Flexibility, solvent interactions, accessible conformations |
| Molecular Docking | Prediction of binding mode to a biological target | Key protein-ligand interactions, binding affinity estimation |
In Silico Screening and Bioactivity Prediction
In silico approaches provide a powerful, high-throughput alternative to traditional, resource-intensive methods for discovering bioactive compounds. nih.gov Computational workflows are designed to predict a molecule's potential bioactivity, bioavailability, and interactions with biological targets. nih.gov For a compound like this compound, this process would involve screening against virtual libraries of biological targets, such as enzymes or receptors, to predict binding affinities and modes of action.
These predictive models often employ techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies. For instance, a comprehensive computational study on various porous crystalline adsorbents was used to screen materials for urea removal, assessing chemical potential to predict the strength and selectivity of urea adsorption. ed.ac.uk This same principle can be applied to predict the interaction of this compound with a specific protein's active site. Such studies can identify the most promising candidates for further experimental validation, significantly streamlining the development of new therapeutic agents. nih.gov
Conformational Analysis and Intramolecular Interactions
The three-dimensional shape (conformation) of this compound and its internal non-covalent interactions are fundamental to its biological function. These factors dictate how the molecule presents itself to a biological target.
Influence of Intramolecular Hydrogen Bonding on Molecular Conformation and Activity
Intramolecular hydrogen bonds play a critical role in defining the conformational preferences of flexible molecules like this compound. Within the molecule, a hydrogen bond can potentially form between the amino group (-NH₂) on the benzoyl ring and the carbonyl oxygen of the urea moiety, or between an N-H group of the urea and the nitrogen of the amino group. The formation of such bonds can lock the molecule into a more rigid, folded conformation. nih.gov
The table below illustrates the types of hydrogen bonds that influence molecular interactions in urea-containing systems.
| Interaction Type | Description | Potential Impact on this compound |
| Intramolecular H-Bond | Hydrogen bond between atoms within the same molecule. | Stabilizes a folded conformation, potentially influencing receptor binding affinity. |
| Intermolecular H-Bond | Hydrogen bond between two separate molecules. | Crucial for binding to a biological target (e.g., protein) or for self-assembly. nih.gov |
| Solvent H-Bond | Hydrogen bond between the solute molecule and solvent molecules (e.g., water). | Affects solubility and the energetic favorability of different conformations. researchgate.net |
Impact of Resonance Structures on Hydrogen Bonding Potential
The hydrogen bonding capability of the urea functional group is significantly influenced by resonance. The lone pair of electrons on the nitrogen atoms can be delocalized into the carbonyl group (C=O). youtube.com This creates resonance structures where there is a negative charge on the oxygen atom and positive charges on the nitrogen atoms, with increased double-bond character in the C-N bonds. youtube.com
This resonance has two primary effects on hydrogen bonding:
Enhanced Acidity of N-H Protons : The positive charge on the nitrogen atoms makes the attached hydrogen atoms more acidic and thus stronger hydrogen bond donors.
Enhanced Basicity of Carbonyl Oxygen : The delocalization of electrons results in a partial negative charge on the carbonyl oxygen, making it a stronger hydrogen bond acceptor.
Consequently, the actual structure of this compound is a hybrid of its resonance contributors. This electronic delocalization leads to a planarization of the urea group and affects the bond angles. The H-N-H bond angle is predicted to be between the 109.5° of a typical sp³ hybridized amine and the 120° of an sp² hybridized atom, reflecting the partial double-bond character. youtube.com This resonance-stabilized system makes the urea moiety an exceptionally efficient and predictable hydrogen bonding unit, a property extensively exploited in receptor design. rsc.org
Effects of Solvation on Molecular Properties and Reactivity
Solvation, the interaction of a solute with the surrounding solvent, profoundly affects the properties and reactivity of this compound. In an aqueous environment, water molecules form a hydration shell around the molecule. Molecular dynamics simulations of urea in water show that urea can fit into the water structure, forming strong hydrogen bonds. researchgate.netnih.gov
For this compound, water molecules would act as hydrogen bond donors to the carbonyl oxygen and as acceptors for the N-H protons of both the urea and the amino group. The hydration of urea is characterized by its ability to integrate into the water's hydrogen-bonding network. researchgate.net The minimum energy configuration for a urea-water dimer involves a cyclic structure with two hydrogen bonds. researchgate.net
The presence of a solvent can also influence the conformational equilibrium. A polar solvent can stabilize more polar, extended conformations by forming intermolecular hydrogen bonds, potentially competing with and disrupting weaker intramolecular hydrogen bonds. The way urea-containing compounds interact with water is central to their mechanism of action as protein denaturants; they alter the solvent structure and directly interact with the protein, weakening the stabilizing hydrophobic interactions. arxiv.orgnih.gov Therefore, understanding the solvation of this compound is critical for predicting its behavior in a biological medium.
Substituent Effects on Biological Activity Modulation
The biological activity of this compound can be fine-tuned by chemically modifying its structure. Introducing different substituent groups can alter its electronic properties, lipophilicity, and hydrogen bonding capabilities.
Strategies for Optimizing Hydrogen Bonding Capability
Optimizing the hydrogen bonding capability of this compound is a key strategy for enhancing its binding affinity and selectivity for a biological target. The urea moiety is an effective hydrogen-bond donor-acceptor unit, capable of forming multiple interactions. rsc.org Strategies to modulate this include:
Electronic Modification : Placing electron-withdrawing groups on the phenyl ring would increase the acidity of the amino group's N-H protons and, through resonance, could also influence the polarization of the urea N-H bonds, making them stronger donors. Conversely, electron-donating groups would have the opposite effect.
Steric Hindrance : Introducing bulky substituents near the urea group can restrict its conformational freedom and direct its hydrogen bonding vectors towards a specific orientation required for optimal receptor binding.
Bioisosteric Replacement : Replacing parts of the molecule with other groups that have similar physical or chemical properties but may offer improved hydrogen bonding or other interactions. For example, replacing the urea with a thiourea (B124793) can alter H-bonding strength and lipophilicity.
The following table, based on findings for substituted porphyrin-urea compounds, illustrates how different substituents can modulate biological activity, a principle applicable to the optimization of this compound. scielo.br
| Compound ID | Urea Substituent (R) | Relative Liposolubility | Relative Antibacterial Activity |
| P1 | Phenyl | Highest | Highest |
| P2 | Isopropyl | High | High |
| P3 | Ethyl | Medium | Medium |
| P4 | Methyl | Lowest | Lowest |
Data derived from the activity trend P1 > P2 > P3 > P4 observed for N,N-disubstituted-N'-phenylurea porphyrins. scielo.brresearchgate.net
Analysis of Aromatic and Aliphatic Substitutions on Efficacy and Selectivity
The substitution patterns on both the aromatic (benzoyl) and aliphatic/other aromatic portions of urea derivatives play a critical role in determining their efficacy and selectivity against various biological targets.
For urea derivatives acting as adenosine (B11128) A3 receptor antagonists , the position of substituents on the phenyl ring has been shown to be a key determinant of affinity. Studies on N-phenyl-N'-quinazolin-4-ylurea analogs revealed that substitutions at the 3- (meta) or 4- (para) position of the phenyl ring led to a decrease in adenosine A3 receptor affinity. nih.govscispace.com Conversely, introducing an electron-donating group, such as a methoxy (B1213986) group, at the 2- (ortho) position resulted in an increase in human adenosine A3 receptor affinity. nih.govscispace.com An electron-withdrawing substituent at the ortho position, however, did not significantly alter the affinity. nih.govscispace.com This suggests that for this compound, where the amino group is in the meta position, modifications might be necessary to achieve high affinity for the A3 adenosine receptor.
In the context of anti-malarial agents , research on phenylurea substituted 2,4-diamino-pyrimidines has indicated that 3-substituted-ureas tend to exhibit greater selectivity compared to their 4-substituted counterparts. nih.gov This is a noteworthy finding when considering the 3-amino substitution of the titular compound. Specifically, derivatives with a 3-substituted urea moiety displayed a better selectivity index, which is the ratio between anti-malarial activity and cytotoxicity in mammalian cells. nih.gov
For anti-tuberculosis agents , SAR studies on adamantyl urea derivatives highlighted the preference for a bulky aliphatic ring system, like adamantyl, on one side of the urea, and an aryl ring on the other. nih.gov Substitutions on the aryl ring at the meta and/or para positions were generally well-tolerated without a major impact on the anti-tuberculosis activity. mdpi.com
In the development of soluble epoxide hydrolase (sEH) inhibitors , both aromatic and aliphatic substitutions are crucial. The general pharmacophore often consists of a 1,3-disubstituted urea core. One side typically features a bulky, hydrophobic aliphatic group, such as an adamantyl ring, while the other side is an aryl ring. nih.govmdpi.com For instance, 1-adamantyl-3-phenyl urea derivatives have been identified as potent inhibitors. nih.gov The introduction of a piperidyl moiety in 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors has led to significant improvements in pharmacokinetic profiles over the more traditional 1-adamantylurea-based inhibitors. capes.gov.brnih.gov
The following table summarizes the impact of substitutions on the activity of various urea derivatives:
[ {"Compound Class": "N-phenyl-N'-quinazolin-4-ylureas", "Target": "Adenosine A3 Receptor", "Substitution Position": "3- (meta) or 4- (para) on phenyl ring", "Effect on Activity": "Decreased affinity nih.govscispace.com"}, {"Compound Class": "N-phenyl-N'-quinazolin-4-ylureas", "Target": "Adenosine A3 Receptor", "Substitution Position": "2- (ortho) on phenyl ring (electron-donating)", "Effect on Activity": "Increased affinity nih.govscispace.com"}, {"Compound Class": "Phenylurea substituted 2,4-diamino-pyrimidines", "Target": "Plasmodium falciparum", "Substitution Position": "3-substituted ureas", "Effect on Activity": "Greater selectivity nih.gov"}, {"Compound Class": "Adamantyl phenyl ureas", "Target": "Mycobacterium tuberculosis", "Substitution Position": "meta and/or para on aryl ring", "Effect on Activity": "Generally well-tolerated mdpi.com"}, {"Compound Class": "1-Aryl-3-(1-acylpiperidin-4-yl)ureas", "Target": "Soluble Epoxide Hydrolase", "Substitution Position": "Piperidyl moiety instead of adamantyl", "Effect on Activity": "Improved pharmacokinetics capes.gov.brnih.gov"} ]
Modulation of Urea Moiety Planarity and Stacking Interactions
The planarity of the urea moiety and its capacity for stacking interactions with aromatic residues are fundamental to its role in molecular recognition at biological targets. The urea functional group can act as both a hydrogen bond donor and acceptor, allowing for precise and directional interactions. mdpi.com
Computational studies have revealed the significant role of urea-aromatic stacking interactions in the binding of urea-containing molecules to proteins. nih.govnih.gov These interactions are crucial in phenomena such as urea-assisted protein and RNA unfolding. nih.govnih.gov The urea molecule can engage in favorable π-π stacking, NH-π, and hydrogen bonding interactions with aromatic amino acid side chains like tryptophan, phenylalanine, and tyrosine. mdpi.comnih.govnih.gov Specifically, three types of interactions have been described between a tryptophan residue and urea:
Stacking: The urea moiety and the indole (B1671886) ring are parallel. nih.gov
NH-π interaction: One of the N-H bonds of the urea is perpendicular to the indole ring. nih.gov
Hydrogen bonding: The urea oxygen atom interacts with the nitrogen atom of the tryptophan side chain. nih.gov
These stacking interactions are not limited to protein denaturation but are also observed in the binding of urea derivatives to their targets. For diaryl ureas, π-π stacking interactions occur between the aromatic groups of the urea derivative and aromatic residues within the protein's binding pocket. mdpi.com These interactions can adopt a range of geometries, from parallel-displaced to T-shaped. mdpi.com For a molecule like this compound, the benzoyl ring provides a clear opportunity for such stacking interactions with aromatic residues at the target site.
Furthermore, the planarity of the urea group itself can be modulated to influence properties like solubility. Disrupting the planarity, for instance by introducing substituents at the benzylic position of certain urea derivatives, has been employed as a strategy to improve solubility.
Mechanistic Insights into Molecular Interactions with Biological Targets
Understanding the precise mechanisms by which this compound and its analogs interact with biological targets is essential for rational drug design. These insights are often gained through a combination of enzyme kinetics, structural biology, and computational modeling.
Elucidation of Enzyme Inhibition Mechanisms (e.g., Reverse Transcriptase, Epoxide Hydrolase)
While specific data on this compound as a reverse transcriptase inhibitor is limited, the broader class of urea derivatives has been explored for this purpose. For instance, urea-PETT (phenylethylthiazolylthiourea) compounds have been identified as allosteric inhibitors of HIV-1 reverse transcriptase. nih.gov The interactions of these compounds often involve specific residues in the enzyme's allosteric pocket, such as leucine (B10760876) 100 and valine 179. nih.gov
The mechanism of soluble epoxide hydrolase (sEH) inhibition by urea derivatives is well-characterized. mdpi.comnih.gov These compounds act as competitive, reversible inhibitors. nih.gov The urea pharmacophore fits into the catalytic pocket of the hydrolase domain. mdpi.comnih.gov Molecular docking studies of sulfonyl ureas have shown that the nitrogens of the urea group form hydrogen bonds with the carboxyl group of an aspartate residue (Asp335), while the carbonyl oxygen of the urea forms a hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr383). mdpi.com These key interactions anchor the inhibitor in the active site, preventing the hydrolysis of endogenous epoxides.
The following table details the key interactions of urea-based inhibitors with their respective enzyme targets:
[ {"Enzyme": "HIV-1 Reverse Transcriptase", "Inhibitor Class": "Urea-PETT derivatives", "Interacting Residues": "Leucine 100, Valine 179 nih.gov"}, {"Enzyme": "Soluble Epoxide Hydrolase", "Inhibitor Class": "Sulfonyl ureas", "Interacting Residues": "Asp335, Tyr383 mdpi.com"} ]
Characterization of Receptor Antagonism and Agonism (e.g., TRPV1, Adenosine Receptors)
Urea-containing compounds have been investigated as modulators of various receptors, including the Transient Receptor Potential Vanilloid 1 (TRPV1) and adenosine receptors.
For TRPV1 , a number of antagonists feature a urea or a related amide structure. researchgate.net The general pharmacophore for TRPV1 antagonists includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature, all of which can be satisfied by a substituted benzoylurea (B1208200) scaffold. researchgate.net These antagonists are thought to bind within the pore region of the channel, interacting with residues from the four subunits that form the tetrameric channel. researchgate.net
In the case of adenosine receptors , isoquinoline (B145761) and quinazoline (B50416) urea analogs have been identified as potent and selective antagonists for the human A3 subtype. nih.govscispace.comresearchgate.net As previously mentioned, SAR studies have shown that the substitution pattern on the phenylurea portion is critical for affinity. nih.govscispace.com For example, the potent A3 antagonist N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea acts as a competitive antagonist. nih.govresearchgate.net This was demonstrated in functional assays where the compound produced a parallel rightward shift in the concentration-response curve of an agonist, without reducing the maximum response, which is characteristic of competitive antagonism. nih.govresearchgate.net A Schild plot analysis for this compound yielded a pA2 value of 8.1, providing a quantitative measure of its antagonist potency. nih.govresearchgate.net These findings suggest that while a this compound scaffold might require optimization, it has the potential to be developed into an adenosine A3 receptor antagonist. Molecular modeling studies have helped to characterize alternative binding modes for such antagonists at the orthosteric binding site of the human A3 adenosine receptor. nih.gov
The table below summarizes the receptor interactions for urea-based compounds:
[ {"Receptor": "TRPV1", "Interaction Type": "Antagonism", "Binding Site": "Pore region of the ion channel researchgate.net"}, {"Receptor": "Adenosine A3", "Interaction Type": "Competitive Antagonism", "Binding Site": "Orthosteric binding site nih.govresearchgate.netnih.gov"} ]
Exploration of Bioactive Derivatives and Potential Therapeutic Applications Excluding Clinical Human Trial Data, Safety, Dosage, and Adverse Effects
Anti-inflammatory and Immunomodulatory Investigations
Searches for direct research findings on the anti-inflammatory and immunomodulatory properties specifically attributed to (3-Aminobenzoyl)urea did not yield relevant results within the scope of the provided information. While general classes of urea (B33335) derivatives have been explored for such activities, specific studies on this compound in this context were not identified.
Research in Metabolic and Neurological Disorder Treatments
Information regarding the direct investigation of this compound in the treatment of metabolic and neurological disorders was not found in the provided search results.
No specific studies were identified that directly investigate the role of this compound in research related to obesity-related hepatic steatosis. While some urea and guanidine-based analogues have been synthesized and evaluated for their effects on obesity and hepatic steatosis nih.gov, direct research on this compound in this area was not found.
Research indicates that certain classes of urea derivatives, specifically 1-(aryl)-3-(4-(amino)benzyl)urea compounds, have been synthesized and characterized as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists nih.gov. These compounds have shown potent antagonism of capsaicin (B1668287) activation of the TRPV1 receptor in vitro, with some analogues demonstrating good in vivo activity in animal models of pain nih.gov. However, direct studies focusing on this compound as a TRPV1 antagonist were not identified.
Q & A
Q. What are the established synthetic routes for (3-Aminobenzoyl)urea, and how can purity be optimized during synthesis?
this compound is synthesized via coupling reactions between 3-aminobenzoic acid derivatives and urea or its analogs. A common method involves activating the carboxylic acid group of 3-aminobenzoic acid using carbodiimides (e.g., DCC or EDC) to form an active ester intermediate, followed by reaction with urea. Purity optimization requires post-synthesis purification via recrystallization or column chromatography, with HPLC analysis (≥95% purity threshold) recommended for validation . Solvent selection (e.g., DMF or THF) and reaction temperature control (40–60°C) are critical to minimizing side products.
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?
Key techniques include:
- NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on urea NH peaks (δ 6.5–8.0 ppm) and benzoyl aromatic protons.
- FT-IR : Validate carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH vibrations (~3200–3400 cm⁻¹).
- Mass spectrometry (ESI-MS) : Ensure molecular ion alignment with theoretical m/z (e.g., C₈H₉N₃O₂: 179.07 g/mol). Standardization requires cross-referencing with pure standards and adherence to ICH guidelines for pharmaceutical impurities .
Q. What preliminary toxicological screening methods are appropriate for this compound in biomedical research?
Use in vitro assays such as MTT for cell viability (IC₅₀ determination) and Ames testing for mutagenicity. For in vivo studies, acute toxicity in rodent models (OECD 423) at doses ≤2000 mg/kg provides initial safety data. Dose-response curves should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can contradictory data on the herbicidal activity of this compound derivatives be resolved?
Contradictions in bioactivity studies often arise from variations in substituent groups (e.g., methyl vs. phenyl) or testing conditions (e.g., soil pH, light exposure). Employ a design of experiments (DoE) approach to isolate variables, such as:
- Structural analogs : Compare 4-(3-Aminobenzoyl)-1,3-dimethylpyrazole (herbicidal patent ) with unsubstituted derivatives.
- Environmental factors : Replicate assays under controlled light, temperature, and pH. Statistical tools (ANOVA, Tukey’s HSD) and meta-analysis of published IC₅₀ values can identify outliers or confounding factors .
Q. What computational strategies improve the predictive accuracy of this compound’s mechanism of action?
Combine docking simulations (AutoDock Vina) with molecular dynamics (MD) to model interactions with target enzymes (e.g., acetolactate synthase in plants). Validate predictions via:
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with herbicidal potency.
- Free-energy perturbation (FEP) : Quantify binding affinity changes due to structural modifications. Cross-validate computational results with experimental enzymatic inhibition assays .
Q. How can ecological impact studies be designed to assess this compound’s environmental persistence?
Use microcosm experiments to simulate degradation in soil/water systems. Key parameters:
- Half-life determination : Monitor via LC-MS/MS under varying microbial loads and UV exposure.
- Ecotoxicology : Assess Daphnia magna survival (OECD 202) and algal growth inhibition (OECD 201). Integrate data into fugacity models (EPI Suite) to predict bioaccumulation potential .
Methodological Best Practices
- Data Triangulation : Combine spectral, computational, and bioassay data to resolve structural or functional ambiguities .
- Reproducibility : Document reaction conditions (solvent purity, humidity) and share raw datasets via repositories like Zenodo .
- Ethical Screening : Adhere to OECD guidelines for in vivo studies, including institutional animal care committee approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
